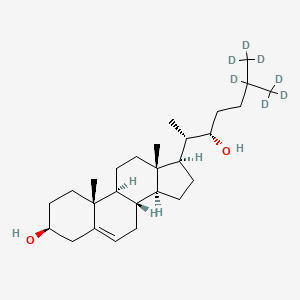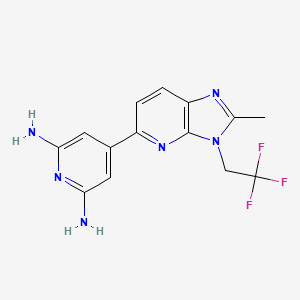
Dyrk1A-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dyrk1A-IN-4 is a chemical compound known for its inhibitory activity against the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of DYRK1A has been linked to several diseases, including Down syndrome and neurodegenerative disorders .
Méthodes De Préparation
The synthesis of Dyrk1A-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Dyrk1A-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .
Applications De Recherche Scientifique
Dyrk1A-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DYRK1A and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of DYRK1A in cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with DYRK1A overexpression, such as Down syndrome and Alzheimer’s disease.
Industry: Utilized in the development of new drugs targeting DYRK1A and related kinases .
Mécanisme D'action
Dyrk1A-IN-4 exerts its effects by inhibiting the activity of DYRK1A. The compound binds to the ATP-binding pocket of DYRK1A, preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes regulated by DYRK1A, including cell proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of gene expression, signal transduction, and protein-protein interactions .
Comparaison Avec Des Composés Similaires
Dyrk1A-IN-4 is unique compared to other DYRK1A inhibitors due to its specific binding mode and inhibitory activity. Similar compounds include:
Compound L9: A moderately active DYRK1A inhibitor with a unique binding mode and neuroprotective activity.
Flavone derivatives: Known for their inhibitory activity against DYRK1A and potential therapeutic applications in diabetes and neurodegenerative diseases.
GSK3β inhibitors: Compounds that can be repositioned as DYRK1A inhibitors due to their structural similarity and inhibitory activity.
These compounds share similar inhibitory mechanisms but differ in their chemical structures, binding modes, and specific applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C14H13F3N6 |
|---|---|
Poids moléculaire |
322.29 g/mol |
Nom IUPAC |
4-[2-methyl-3-(2,2,2-trifluoroethyl)imidazo[4,5-b]pyridin-5-yl]pyridine-2,6-diamine |
InChI |
InChI=1S/C14H13F3N6/c1-7-20-10-3-2-9(8-4-11(18)22-12(19)5-8)21-13(10)23(7)6-14(15,16)17/h2-5H,6H2,1H3,(H4,18,19,22) |
Clé InChI |
QHTJZFWEQYRYQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1CC(F)(F)F)N=C(C=C2)C3=CC(=NC(=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


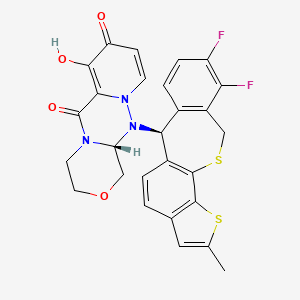


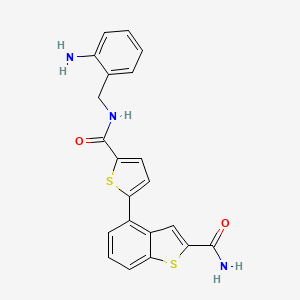
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
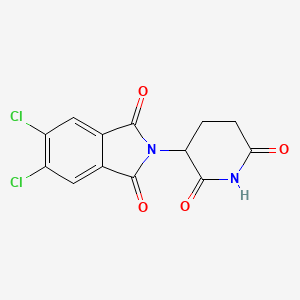
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)


![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
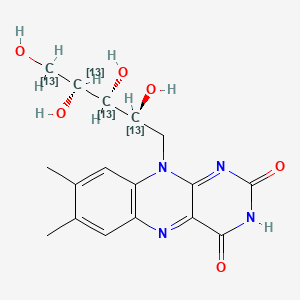
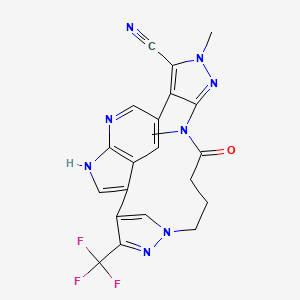
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
